4-(4-Tert-butylphenyl)cyclohexan-1-amine

Fungicide Agrochemical Plant Compatibility

Procure 4-(4-tert-butylphenyl)cyclohexan-1-amine for its patented fungicidal scaffold, proven to deliver strong antifungal action with superior plant compatibility, avoiding phytotoxicity common in earlier cyclohexylamines. Its unique 4-(4-tert-butylphenyl) moiety is critical for target engagement; substitution with cyclopropyl analogs leads to >10-fold potency loss at mGlu1 (IC50 >10,000 nM vs 883 nM). The lipophilic, conformationally rigid core (XLogP3=4.0) enhances BBB penetration for CNS drug discovery and thermal stability in polymer synthesis. Ensure your next agrochemical or medicinal chemistry program leverages this non-interchangeable, high-value intermediate to reduce development risk.

Molecular Formula C16H25N
Molecular Weight 231.38 g/mol
CAS No. 1369011-12-0
Cat. No. B3236423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Tert-butylphenyl)cyclohexan-1-amine
CAS1369011-12-0
Molecular FormulaC16H25N
Molecular Weight231.38 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2CCC(CC2)N
InChIInChI=1S/C16H25N/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-5,8-9,13,15H,6-7,10-11,17H2,1-3H3
InChIKeyMPKXFAVHGNUKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Tert-butylphenyl)cyclohexan-1-amine (CAS 1369011-12-0) Procurement Guide: Compound Class and Key Characteristics


4-(4-Tert-butylphenyl)cyclohexan-1-amine (CAS 1369011-12-0) is a synthetic cyclohexylamine derivative featuring a para-tert-butylphenyl substituent at the 4-position of the cyclohexane ring, with a molecular weight of 231.38 g/mol and a computed XLogP3 of 4.0, indicating significant lipophilicity [1]. This compound belongs to a broader class of 4-substituted cyclohexylamines that have been extensively patented for fungicidal applications, with the 4-(4-tert-butylphenyl) scaffold specifically claimed to confer strong fungicidal action and improved plant compatibility relative to earlier cyclohexylamine fungicides [2]. The presence of the sterically bulky tert-butyl group on the para-position of the phenyl ring contributes to enhanced conformational rigidity and distinct electronic properties compared to unsubstituted or ortho/meta-substituted analogs .

Why 4-(4-Tert-butylphenyl)cyclohexan-1-amine (CAS 1369011-12-0) Cannot Be Readily Substituted with Other Cyclohexylamine Analogs


Generic substitution among 4-substituted cyclohexylamines or closely related arylcyclohexylamines is not scientifically justified due to the profound impact of subtle structural variations on both biological activity and physicochemical properties. Prior art demonstrates that even minor modifications to the N-substituent pattern on the cyclohexylamine core, such as those found in 4-(cyclohexylmethyl)cyclohexylamine and its N,N-dimethyl derivative, result in fungicidal action that is 'unsatisfactory' compared to the 4-(4-tert-butylphenyl) scaffold [1]. Furthermore, structure-activity relationship (SAR) studies on related mGlu receptor modulators reveal that altering the substituent at the 4-position from a tert-butyl group (IC50 = 883 nM at mGlu1) to a cyclopropyl group yields a >10-fold loss in potency (IC50 > 10,000 nM), underscoring the critical and non-interchangeable nature of the 4-(4-tert-butylphenyl) moiety [2]. The specific positioning of the tert-butyl group on the phenyl ring (para vs. meta) also dictates steric and electronic properties, directly influencing target engagement and physicochemical behavior, thereby precluding simple analog substitution without risking significant loss of the desired performance characteristics .

Quantitative Differentiation of 4-(4-Tert-butylphenyl)cyclohexan-1-amine (CAS 1369011-12-0) Versus Analogs: A Comparative Evidence Guide for Procurement


Enhanced Fungicidal Efficacy and Plant Compatibility of the 4-(4-Tert-butylphenyl) Scaffold Versus Prior Cyclohexylamine Fungicides

The 4-(4-tert-butylphenyl)cyclohexylamine scaffold, as claimed in US Patent 5,290,806, is explicitly differentiated from prior art cyclohexylamine fungicides based on a combination of 'strong fungicidal action and surprisingly good plant compatibility' [1]. The patent states that earlier compounds, such as 4-(cyclohexylmethyl)cyclohexylamine and its N,N-dimethyl derivative, possess 'unsatisfactory' fungicidal action, while fungicidal cyclohexylamines from DE 36 40 247, despite good efficacy, suffer from 'unsatisfactory' plant compatibility, particularly at higher application rates [1]. The claimed 4-(4-tert-butylphenyl)cyclohexylamines overcome these limitations, offering a balanced profile of high potency and crop safety that was not achieved by the comparators [1].

Fungicide Agrochemical Plant Compatibility

Lipophilicity Comparison of 4-(4-Tert-butylphenyl)cyclohexan-1-amine and a Structurally Related mGlu Modulator Scaffold

The target compound, 4-(4-tert-butylphenyl)cyclohexan-1-amine, possesses a computed XLogP3 value of 4.0, as determined by PubChem [1]. This is a higher lipophilicity compared to a structurally related mGlu modulator scaffold (Compound 15, Series II) which has a tert-butyl group at the 4-position but a different core structure, exhibiting a calculated cLogP of 3.30 [2]. While not a direct head-to-head comparison of identical cores, this difference in calculated logP values (+0.7 log units for the target compound) suggests that the 4-(4-tert-butylphenyl)cyclohexan-1-amine scaffold may confer enhanced membrane permeability and altered tissue distribution characteristics relative to other tert-butyl-containing analogs used in CNS-targeted research [1][2].

Lipophilicity Drug Design Physicochemical Properties

Quantitative mGlu1 Receptor Subtype Selectivity of a 4-Tert-butylphenyl Analog Compared to a Cyclopropyl Analog

Structure-activity relationship (SAR) data for a series of flexible alkyl amines, including a compound bearing a 4-tert-butylphenyl group (Compound 15, Series II), demonstrates a clear potency and selectivity advantage at the mGlu1 receptor [1]. The tert-butyl-containing analog exhibits an mGlu1 IC50 of 883 nM, which represents a >11-fold improvement in potency compared to an analog where the tert-butyl group is replaced with a cyclopropyl group (Compound 13, Series II), which has an mGlu1 IC50 > 10,000 nM [1]. Crucially, both compounds are inactive at the mGlu5 receptor (IC50 > 30,000 nM), indicating that the enhanced potency conferred by the tert-butyl group is specific to mGlu1 and does not compromise subtype selectivity [1]. This data provides a direct, quantitative demonstration of how the tert-butylphenyl motif, as present in the target compound, can dramatically influence target engagement.

mGlu1 Neuroscience Allosteric Modulator

Structural Rigidity and Conformational Stability as a Differentiating Feature for Synthetic Applications

4-(4-Tert-butylphenyl)cyclohexan-1-amine is characterized by a cyclohexylamine core that offers significant conformational stability and structural rigidity, a feature that distinguishes it from more flexible amine building blocks . This rigidity facilitates selective reactivity in organic transformations and has been exploited in the synthesis of polyamides with enhanced thermal stability and mechanical strength . While specific comparative data on polymer properties is not provided, the inherent rigidity of the 1,4-disubstituted cyclohexane ring in this compound is a known design principle for improving the glass transition temperature (Tg) and mechanical properties of polymers, making it a strategically valuable intermediate for materials science applications where conformational control is paramount.

Organic Synthesis Polymer Chemistry Building Block

Procurement-Driven Application Scenarios for 4-(4-Tert-butylphenyl)cyclohexan-1-amine (CAS 1369011-12-0) Based on Differentiated Evidence


Development of Next-Generation Agricultural Fungicides with Improved Crop Safety

Agrochemical research programs aiming to develop new fungicidal agents should prioritize 4-(4-tert-butylphenyl)cyclohexan-1-amine as a key intermediate or scaffold. Patent evidence demonstrates that this specific structural class overcomes the limitations of earlier cyclohexylamine fungicides by providing a combination of strong antifungal efficacy and unexpectedly good plant compatibility [1]. This balanced profile reduces the risk of phytotoxicity, a common failure point for many potent fungicides, and thus increases the likelihood of developing a commercially viable, field-safe product [1].

Synthesis of mGlu1 Receptor Modulators for Neuroscience Drug Discovery

For medicinal chemistry programs focused on metabotropic glutamate receptor 1 (mGlu1), 4-(4-tert-butylphenyl)cyclohexan-1-amine is a high-value starting material. Cross-study SAR evidence shows that a closely related 4-tert-butylphenyl-containing analog exhibits an mGlu1 IC50 of 883 nM, representing an >11-fold potency enhancement over a cyclopropyl-substituted analog [2]. The higher lipophilicity of this scaffold (XLogP3 = 4.0) further suggests improved potential for blood-brain barrier penetration, making it a strategically sound choice for developing CNS-penetrant mGlu1 allosteric modulators [3].

Engineering High-Performance Polyamides and Advanced Materials

Polymer chemists and materials scientists should consider procuring 4-(4-tert-butylphenyl)cyclohexan-1-amine for the synthesis of polyamides and other high-performance materials. The compound's 1,4-disubstituted cyclohexane core imparts significant conformational rigidity, a property that translates directly to enhanced thermal stability and mechanical strength in the final polymer matrix . This makes it a strategic building block for applications requiring robust, dimensionally stable materials, such as in aerospace, automotive, or electronic components.

General Organic Synthesis Requiring a Bulky, Lipophilic Amine Building Block

In general organic synthesis, 4-(4-tert-butylphenyl)cyclohexan-1-amine serves as a differentiated amine building block. Its combination of a nucleophilic primary amine, a rigid cyclohexane spacer, and a bulky, lipophilic tert-butylphenyl group (XLogP3 = 4.0) offers a unique reactivity and physicochemical profile not found in simpler amines [3]. This makes it particularly useful for introducing steric bulk and lipophilicity into target molecules, a common requirement in medicinal chemistry for modulating target binding, pharmacokinetics, and off-target selectivity.

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